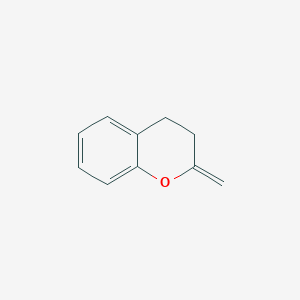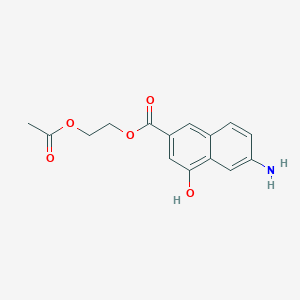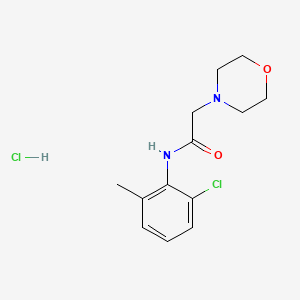
4-Morpholineacetamide, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Morpholineacetamide, monohydrochloride is a chemical compound that belongs to the class of morpholine derivatives. Morpholine is a six-membered heterocyclic compound containing both amine and ether functional groups. The compound is known for its versatile applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Morpholineacetamide, monohydrochloride typically involves the reaction of morpholine with acetic anhydride to form 4-morpholineacetamide. This intermediate is then treated with hydrochloric acid to yield the monohydrochloride salt. The reaction conditions often include controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. The compound is often purified through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Morpholineacetamide, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Oxidized derivatives of morpholine.
Reduction: Reduced amide derivatives.
Substitution: Substituted morpholine derivatives.
Applications De Recherche Scientifique
4-Morpholineacetamide, monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Morpholineacetamide, monohydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved may include inhibition of microbial growth by disrupting cell wall synthesis or interfering with metabolic processes.
Comparaison Avec Des Composés Similaires
- N-(2-Bromophenyl)-4-morpholineacetamide, monohydrochloride
- N-(2-Iodophenyl)-4-morpholineacetamide, monohydrochloride
Comparison: 4-Morpholineacetamide, monohydrochloride is unique due to its specific functional groups and the presence of the morpholine ring. Compared to its bromophenyl and iodophenyl analogs, it may exhibit different reactivity and biological activity. The presence of different substituents on the phenyl ring can significantly alter the compound’s properties, making it suitable for various applications.
Propriétés
Numéro CAS |
77966-65-5 |
|---|---|
Formule moléculaire |
C13H18Cl2N2O2 |
Poids moléculaire |
305.20 g/mol |
Nom IUPAC |
N-(2-chloro-6-methylphenyl)-2-morpholin-4-ylacetamide;hydrochloride |
InChI |
InChI=1S/C13H17ClN2O2.ClH/c1-10-3-2-4-11(14)13(10)15-12(17)9-16-5-7-18-8-6-16;/h2-4H,5-9H2,1H3,(H,15,17);1H |
Clé InChI |
FBPSDSPIRTWQPZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)Cl)NC(=O)CN2CCOCC2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


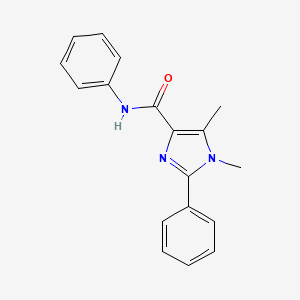

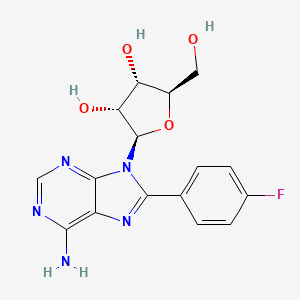
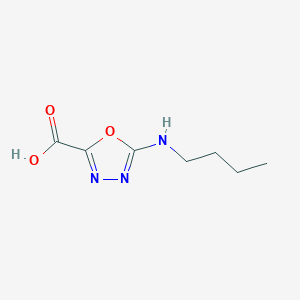
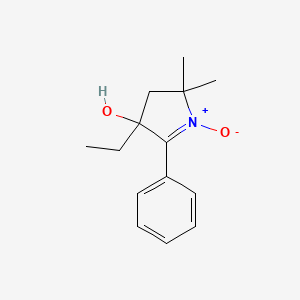
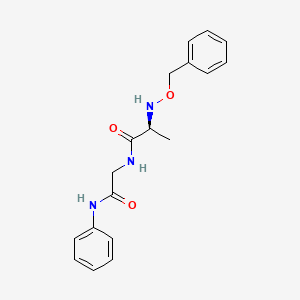
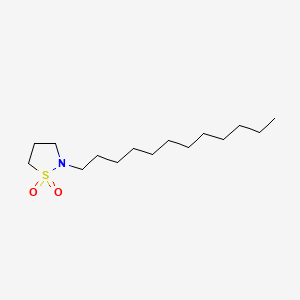
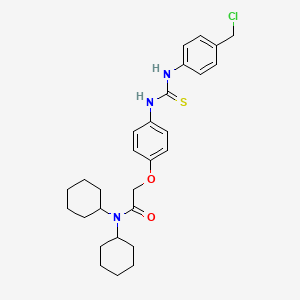
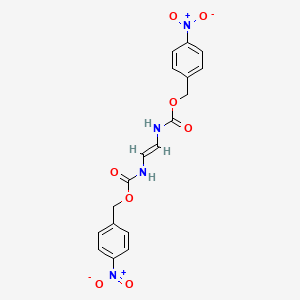
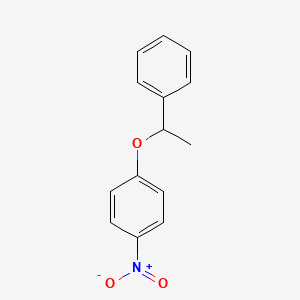

![[1,1'-Bi(cyclododecan)]-1-ene](/img/structure/B14443492.png)
